molecular formula C15H20BrNO2 B1402302 Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate CAS No. 1403257-53-3

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate

Cat. No. B1402302
CAS RN: 1403257-53-3
M. Wt: 326.23 g/mol
InChI Key: NEWPIJQWVXOTHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including functional group interconversions and coupling reactions . Without specific literature or patents describing the synthesis of “Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate”, it’s difficult to provide a detailed synthesis analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is utilized in various synthetic pathways. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate is converted into related derivatives including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives, which are important in the synthesis of pharmacologically active compounds (Chapman et al., 1971).
  • The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, demonstrates the importance of bromomethyl derivatives in medicinal chemistry (Cao Sheng-li, 2004).
  • Polysubstituted aromatic carboxylic acids found in calichemicin antibiotics are synthesized from related compounds, highlighting the role of these derivatives in antibiotic synthesis (K. V. Laak & H. Scharf, 1989).

Pharmacological Research

  • A study on the synthesis and pharmacological evaluation of benzobthiophen derivatives, including bromo-derivatives, provides insights into their potential as psychotropic agents (T. Högberg et al., 1990).
  • Research on benzobthiophen derivatives also sheds light on their pharmacologically active nature, which could be relevant for developing new therapeutic agents (N. Chapman et al., 1968).

Material Science and Organic Synthesis

  • The synthesis of bromobenzofuran derivatives points to their potential application in material science, particularly for oxidant properties and their possible impacts on biological systems (F. Karatas et al., 2006).
  • The creation of methylated thienocarbazoles through palladium-catalyzed cross-coupling indicates the importance of bromobenzothiophenes in the synthesis of complex organic molecules (C. Ferreira et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body . Without more context, it’s challenging to provide a detailed mechanism of action.

properties

IUPAC Name

methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-10-13(15(18)19-2)8-11(16)9-14(10)17-12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPIJQWVXOTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC2CCCCC2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-amino-5-bromo-2-methylbenzoate (5.0 g, 20.6 mmol) and cyclohexanone (4.03 g, 41.2 mmol) in methanol (50 mL), acetic acid (0.247 g, 20.6 mmol) was added and reaction stirred at room temperature for 3 h. Then sodium cyanoborohydride (1.55 g, 24.6 mmol) was added and reaction stirred overnight. On completion, solvent was removed under reduced pressure and crude material was purified by column chromatography to afford methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate (2.75 g, 41%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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